molecular formula C21H24N4O2S B2658662 4-(4-methylbenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775549-25-1

4-(4-methylbenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2658662
M. Wt: 396.51
InChI Key: LMJAHEQINFGEJI-UHFFFAOYSA-N
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Description

This compound is a type of organic compound . It is part of a class of compounds known as 1,2,4-triazoles , which are five-membered heterocycles containing three nitrogen atoms and two carbon atoms .


Synthesis Analysis

The synthesis of this compound can be achieved through several steps . First, 2-methyl-1,3,4-thiadiazole undergoes an N-methylation reaction to produce a methylated product . Then, this product reacts with ethanol to generate the final compound .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include an N-methylation reaction and a reaction with ethanol .


Physical And Chemical Properties Analysis

This compound is an organic synthetic compound . It has a molecular weight of 157.17, a density of 1.28g/cm³, and a refractive index of 1.557 .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial Activities : Research has shown that triazole derivatives exhibit significant antimicrobial activity against a range of microorganisms. For example, the synthesis and pharmacological evaluation of novel triazole derivatives have demonstrated good antimicrobial activity, highlighting the potential of such compounds in developing new antimicrobial agents (Suresh et al., 2016).

  • Antituberculosis Agents : The antimicrobial potential extends to antituberculosis activity, with certain triazole derivatives being evaluated for their effectiveness against Mycobacterium tuberculosis. This suggests the applicability of triazole-based compounds in tuberculosis drug discovery (Odingo et al., 2014).

  • Anticancer Properties : Some studies have explored the anticancer properties of triazole derivatives, focusing on their mechanism of action and binding affinity to target proteins involved in cancer progression. This research avenue underscores the therapeutic potential of triazole compounds in oncology (Karayel, 2021).

Chemical Synthesis and Functionalization

  • Synthetic Methodologies : The development of novel synthetic routes for triazole derivatives, including those incorporating substituents that enhance biological activity, is a key area of research. These methodologies are crucial for expanding the chemical diversity and potential applications of triazole-based compounds in medicinal chemistry and beyond (Magano et al., 2014).

  • Surface Activity and Corrosion Inhibition : Triazole derivatives have also been studied for their surface activity and as corrosion inhibitors, indicating their potential utility in industrial applications and materials science (Ansari et al., 2014).

Safety And Hazards

This compound is an organic synthetic compound and may have certain toxicity. It should be avoided from inhalation or ingestion . If accidentally ingested or any abnormal reaction occurs, medical attention should be sought promptly . When handling this type of chemical substance, it is best to follow laboratory safety procedures and refer to relevant product manuals and safety data sheets .

properties

IUPAC Name

4-[(4-methylphenyl)methyl]-3-[1-(3-methylthiophene-2-carbonyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-14-3-5-16(6-4-14)13-25-19(22-23-21(25)27)17-7-10-24(11-8-17)20(26)18-15(2)9-12-28-18/h3-6,9,12,17H,7-8,10-11,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJAHEQINFGEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=C(C=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methylbenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one

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